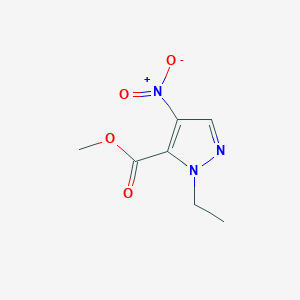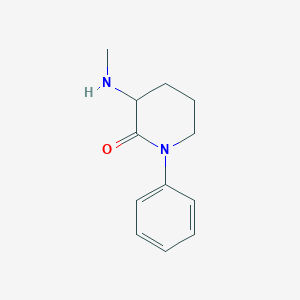
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
Vue d'ensemble
Description
“Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate” is a chemical compound with the CAS Number: 923282-48-8 . It is a solid substance and its molecular structure can be represented by the SMILES string [O-] [N+] (C1=C (C (OC)=O)N (CC)N=C1)=O .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of “Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate” can be represented by the InChI key BGIFTQTZYMZQPN-UHFFFAOYSA-N . The compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Physical And Chemical Properties Analysis
“Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate” is a solid substance . More specific physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial Agents
Pyrazole derivatives, including Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate , have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against various bacterial and fungal strains. The nitro group and the pyrazole ring in the compound contribute to its bioactivity, making it a valuable scaffold for developing new antimicrobial agents .
Agricultural Chemistry: Herbicides
The pyrazole moiety is also significant in the field of agriculture, particularly in the development of herbicides. The structural features of pyrazole derivatives can be optimized to target specific enzymes in weed species, thereby inhibiting their growth. This compound’s potential as a herbicidal agent is being explored to enhance crop protection strategies .
Organic Synthesis: Catalysts
In organic synthesis, Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate can be used as a precursor for catalysts. These catalysts can facilitate various chemical reactions, including those that are part of complex synthesis pathways for pharmaceuticals and other organic compounds. The stability and reactivity of the pyrazole ring make it an excellent candidate for such applications .
Pharmacology: Anti-inflammatory and Analgesic
Pyrazole derivatives are known for their anti-inflammatory and analgesic activities. They can be designed to modulate the body’s inflammatory response and provide pain relief. Research is ongoing to explore the full potential of these compounds in treating conditions like arthritis and other inflammatory diseases .
Biochemistry: Protein Glycation Inhibitors
The compound has been identified as a potential inhibitor of protein glycation, a process that can lead to various chronic diseases, including diabetes and Alzheimer’s. By preventing the glycation of proteins, these derivatives can play a role in managing or preventing the progression of such diseases .
Cancer Research: Anticancer Agents
The pyrazole core of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate is being investigated for its anticancer properties. Its ability to interfere with the proliferation of cancer cells makes it a promising candidate for the development of new anticancer drugs. Studies are focused on understanding its mechanism of action and optimizing its efficacy .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-ethyl-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-9-6(7(11)14-2)5(4-8-9)10(12)13/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIFTQTZYMZQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716758 | |
| Record name | Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923282-48-8 | |
| Record name | Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)

amine hydrochloride](/img/structure/B1455402.png)

![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)
![1-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B1455406.png)


![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)
![1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1455415.png)

